1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Description
This compound belongs to the indole-boronate class, characterized by a 2,3-dihydro-1H-indole core functionalized with a cyclopropanesulfonyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position. The pinacol boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boron-containing heterocycles .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4S/c1-16(2)17(3,4)23-18(22-16)13-5-8-15-12(11-13)9-10-19(15)24(20,21)14-6-7-14/h5,8,11,14H,6-7,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLRYWFYWJTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C17H24BNO4S
- Molecular Weight : 349.26 g/mol
- CAS Number : 2246412-08-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes involved in metabolic pathways. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Anti-inflammatory Properties
The compound's sulfonyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Indoles are known to modulate immune responses:
- Case Study : Research on related compounds demonstrated inhibition of TNF-alpha and IL-6 production in macrophages, suggesting potential use in treating inflammatory diseases.
Summary of Biological Activities
Research Findings
- Anticancer Mechanisms : Studies have shown that indole derivatives can inhibit key oncogenic pathways. For example, compounds similar to this compound have been reported to downregulate the expression of oncogenes involved in cell proliferation.
- Inflammatory Response Modulation : The compound's structure suggests it may interact with inflammatory pathways. Related research has indicated that indoles can modulate NF-kB signaling pathways, leading to reduced inflammation markers.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of the target compound with its analogues:
*Estimated data based on structural analogy to .
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound involves:
- Introduction of the cyclopropanesulfonyl group onto the 2,3-dihydro-1H-indole scaffold.
- Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety at the 5-position of the indole ring.
- Use of mild bases and polar aprotic solvents to facilitate substitution and borylation reactions.
- Purification by standard organic extraction and chromatographic methods.
Preparation of the Boronate Ester Functional Group
The boronate ester group (4,4,5,5-tetramethyl-dioxaborolan-2-yl) is commonly introduced via reactions involving pinacol boronic esters or related derivatives. The following methods have been documented:
Use of Potassium Carbonate in 1-Methylpyrrolidin-2-one (NMP):
A suspension of potassium carbonate (K2CO3) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is stirred at room temperature for 0.75 to 1 hour, followed by addition of electrophiles such as SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) to protect or modify the pyrazole nitrogen. The reaction mixture is then worked up by dilution with ethyl acetate, washing with water and brine, drying, filtration, and concentration to afford the boronate ester intermediate without further purification.Sodium Hydride (NaH) Mediated Alkylation in DMF:
Sodium hydride (60% dispersion in mineral oil) is added portionwise to a stirred solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF at 0°C, followed by slow addition of alkylating agents such as (2-(chloromethoxy)ethyl)trimethylsilane. The mixture is stirred at room temperature for 15 hours, then extracted and purified to yield alkylated boronate esters.Cesium Carbonate (Cs2CO3) in Acetonitrile:
A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, alkyl halides (e.g., 2-bromoethyl methyl ether), and cesium carbonate in acetonitrile is stirred at elevated temperature (50–90°C) under inert atmosphere overnight. The product is isolated by extraction and concentration.
Introduction of the Cyclopropanesulfonyl Group
Though direct literature on the precise sulfonylation of the dihydroindole core with cyclopropanesulfonyl is limited in the provided data, sulfonylation generally involves:
- Reaction of the amine or heterocyclic nitrogen with cyclopropanesulfonyl chloride or a related sulfonylating agent.
- Use of a base such as triethylamine or potassium carbonate to neutralize the released acid.
- Conducting the reaction in an inert solvent such as dichloromethane or DMF at low to ambient temperature to avoid decomposition.
Given the structural complexity, the sulfonylation step likely precedes or follows the borylation step depending on protecting groups and reaction compatibility.
Specific Synthetic Example from Related Boronate Esters
A detailed example of preparing a related boronate ester intermediate is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (5.48 g), K2CO3 (5.85 g), SEMCl (5.2 mL), NMP (50 mL), 25°C, 0.75 h | Potassium carbonate mediated alkylation with SEMCl to protect pyrazole nitrogen | Product used without purification; MH+ = 325 |
| 2 | Sodium hydride (60%, 114 mg), DMF (10 mL), 0°C to RT, 1 h; then addition of (2-(chloromethoxy)ethyl)trimethylsilane, RT, 15 h | Alkylation of boronate ester with chloromethoxyethyl trimethylsilane | Yellow oil, 60% yield |
| 3 | Cs2CO3 (1.17 g), Pd catalyst, dioxane/H2O, 110°C, 0.5 h (microwave) | Suzuki coupling with aryl bromide to form substituted boronate ester | 42% yield, colorless oil |
This sequence illustrates the versatility of the boronate ester functional group installation and subsequent coupling reactions.
Purification and Characterization
Purification: Typically involves extraction with ethyl acetate, washes with water and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure. Final purification is achieved by silica gel chromatography or preparative HPLC depending on scale and purity requirements.
Characterization: Mass spectrometry (MS) is used for molecular ion confirmation (e.g., MH+ = 325.2 for protected boronate ester intermediates). Retention times in UPLC or HPLC provide purity assessment.
Summary Table of Key Preparation Parameters
| Parameter | Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate, cesium carbonate, sodium hydride | Choice depends on reaction step and substrate stability |
| Solvent | NMP, DMF, acetonitrile, dioxane/H2O mixture | Polar aprotic solvents preferred for borylation and alkylation |
| Temperature | 0°C to 110°C (microwave heating) | Mild to moderate heating to optimize reaction rates |
| Reaction Time | 0.75 h to 16 h | Longer times for alkylation steps |
| Purification | Extraction, drying, filtration, chromatography | Standard organic purification techniques |
| Yields | 42% to 60% for intermediate steps | Depends on substrate and reaction conditions |
Research Findings and Considerations
The use of potassium carbonate in NMP at room temperature provides efficient conditions for alkylation of boronate esters with minimal side reactions.
Sodium hydride in DMF enables strong base-mediated alkylation but requires careful temperature control to avoid decomposition.
Cesium carbonate in acetonitrile is effective for alkylation with alkyl halides under inert atmosphere, offering good yields and operational simplicity.
Microwave-assisted Suzuki coupling reactions facilitate rapid formation of C-C bonds involving boronate esters, enhancing synthetic efficiency.
Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) on nitrogen atoms improve stability and selectivity during multi-step synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
